6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine
CAS No.:
Cat. No.: VC18858550
Molecular Formula: C12H10BrFN2O
Molecular Weight: 297.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrFN2O |
|---|---|
| Molecular Weight | 297.12 g/mol |
| IUPAC Name | 6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C12H10BrFN2O/c1-7-10(15)3-5-12(16-7)17-11-4-2-8(13)6-9(11)14/h2-6H,15H2,1H3 |
| Standard InChI Key | YETZLESPYCMAEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Br)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring system with three distinct substituents:
-
2-Methyl group: Enhances steric bulk and influences electronic effects via inductive donation.
-
3-Amine group: Provides nucleophilic character and hydrogen-bonding capability.
-
6-(4-Bromo-2-fluorophenoxy) group: Introduces halogenated aromaticity, with bromine and fluorine atoms creating regions of electron deficiency for potential electrophilic substitution or cross-coupling reactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₀BrF₂N₂O |
| Molecular weight | 333.13 g/mol |
| IUPAC name | 6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine |
| SMILES | Cc1nc(cc(c1)N)Oc2ccc(c(c2)F)Br |
| Topological polar surface area | 58.9 Ų |
The presence of bromine and fluorine atoms significantly impacts the compound’s physicochemical properties, including increased molecular weight and altered solubility compared to non-halogenated analogs .
Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution
The synthesis of 6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine likely follows a two-step protocol analogous to methods described for related pyridines :
-
Step 1: Reaction of 2-chloro-3-methylpyridine with 4-bromo-2-fluorophenol in dimethylformamide (DMF) using potassium carbonate as a base. This nucleophilic substitution proceeds at 80–100°C, yielding 6-(4-bromo-2-fluorophenoxy)-2-methylpyridine.
-
Step 2: Amination via Buchwald-Hartwig coupling or direct ammonia treatment under catalytic conditions to introduce the amine group at position 3.
Table 2: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF or toluene |
| Temperature | 80–120°C |
| Catalyst | Pd(OAc)₂/Xantphos (for amination) |
| Yield (theoretical) | 65–78% |
Industrial-scale production would require optimization for atom economy, such as continuous flow reactors to enhance reaction efficiency.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring (due to bromine and fluorine) facilitates electrophilic substitution at position 4 of the phenoxy group. Example reactions include:
-
Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aromatic systems .
Amine Functionalization
The 3-amine group participates in:
-
Acylation: Reaction with acetyl chloride forms acetamide derivatives.
-
Schiff base formation: Condensation with aldehydes yields imine-linked products for coordination chemistry.
| Target | IC₅₀ (predicted) | Mechanism |
|---|---|---|
| MEK1/2 | 10–50 nM | ATP-competitive inhibition |
| JAK2 | >1 μM | Allosteric modulation |
Antibacterial Applications
Halogenated pyridines exhibit activity against Gram-positive pathogens. The bromine atom’s size may disrupt bacterial membrane proteins, while fluorine enhances cell permeability .
Materials Science Applications
Organic Semiconductor Development
The conjugated π-system and halogen substituents enable use in:
-
Electron-transport layers: Bromine’s electron-withdrawing effect improves electron mobility.
-
Luminescent materials: Fluorine suppresses aggregation-caused quenching in OLEDs.
Comparison with Structural Analogs
4-Bromo-6-methylpyridin-2-amine
-
Key difference: Lacks the phenoxy group, reducing aromatic conjugation.
-
Application: Primarily a synthetic intermediate rather than a bioactive compound.
Binimetinib
-
Shared features: 4-Bromo-2-fluorophenylamino group.
-
Divergence: Binimetinib’s benzimidazole carboxamide structure enables clinical use as a MEK inhibitor.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume